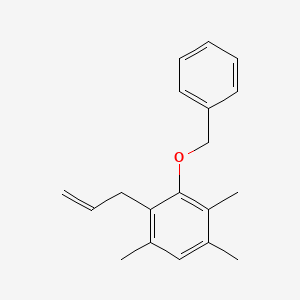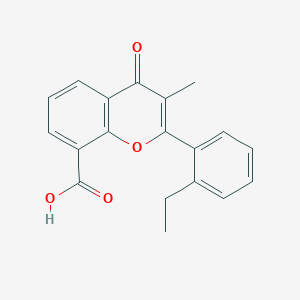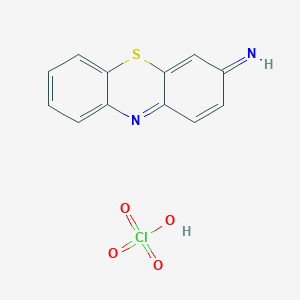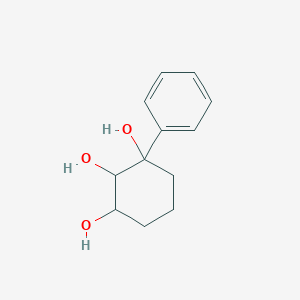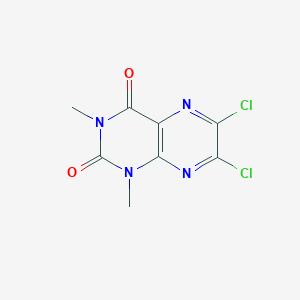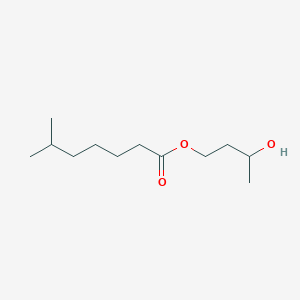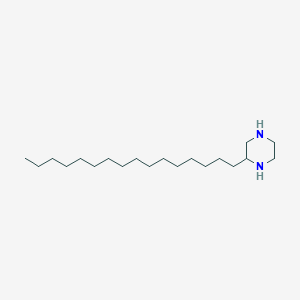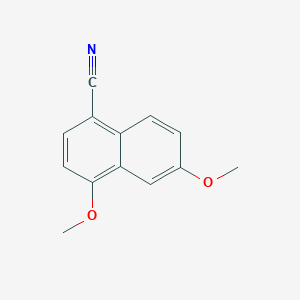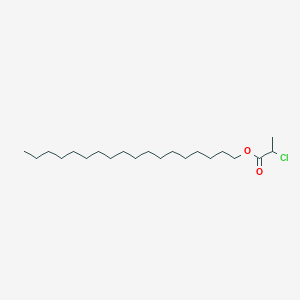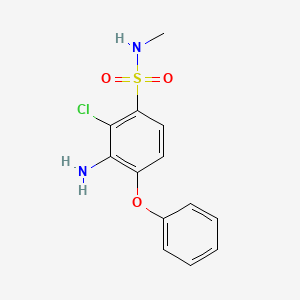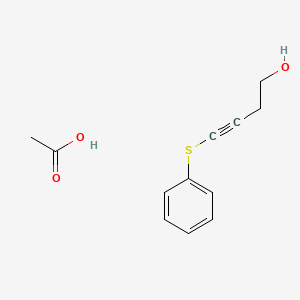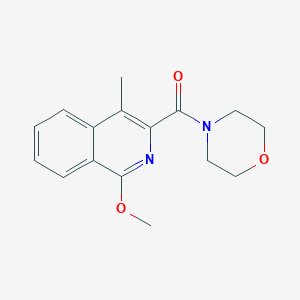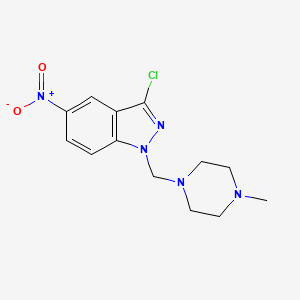
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a unique structure that includes a chloro group, a nitro group, and a piperazine moiety, making it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole typically involves multi-step procedures. One common method includes the nitration of 1H-indazole followed by chlorination and subsequent reaction with 4-methylpiperazine. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted indazole compounds.
Scientific Research Applications
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The piperazine moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A parent compound with similar structural features.
4-Methylpiperazine: Shares the piperazine moiety.
5-Nitroindazole: Contains the nitro group similar to the target compound.
Uniqueness
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89331-89-5 |
|---|---|
Molecular Formula |
C13H16ClN5O2 |
Molecular Weight |
309.75 g/mol |
IUPAC Name |
3-chloro-1-[(4-methylpiperazin-1-yl)methyl]-5-nitroindazole |
InChI |
InChI=1S/C13H16ClN5O2/c1-16-4-6-17(7-5-16)9-18-12-3-2-10(19(20)21)8-11(12)13(14)15-18/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
RMVZEPIOKGZNKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


